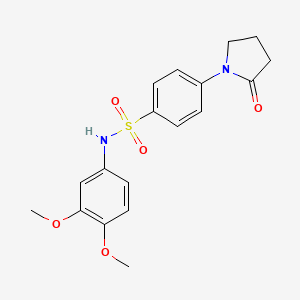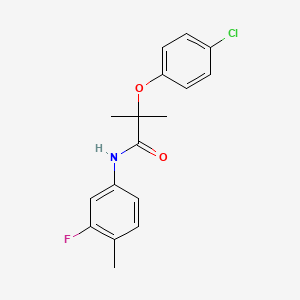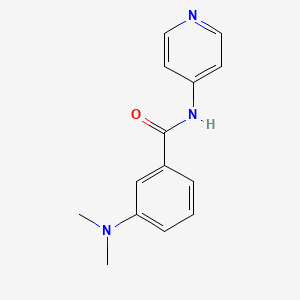
N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as DOPB, is a sulfonamide-based compound that has been extensively studied for its potential applications in medical research. DOPB is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many cancer cells.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been extensively studied for its potential applications in medical research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been shown to be effective in reducing tumor hypoxia, which is a major factor in the resistance of cancer cells to chemotherapy and radiation therapy. In addition, N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have anti-inflammatory and anti-angiogenic properties, which could be useful in the treatment of a variety of diseases.
Wirkmechanismus
N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is a potent inhibitor of CA IX, an enzyme that is overexpressed in many cancer cells. CA IX plays a key role in the regulation of pH in cancer cells, which is essential for their survival and growth. By inhibiting CA IX, N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide disrupts the pH regulation in cancer cells, leading to their death. In addition, N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to inhibit the activity of hypoxia-inducible factor 1 alpha (HIF-1α), a transcription factor that is involved in the regulation of genes that promote tumor growth and survival.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of CA IX and HIF-1α, leading to the disruption of pH regulation in cancer cells and the inhibition of tumor growth. In addition, N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have anti-inflammatory and anti-angiogenic properties, which could be useful in the treatment of a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is its potent inhibitory activity against CA IX and HIF-1α, which makes it a promising candidate for the development of new cancer therapies. However, N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has some limitations for lab experiments. It is relatively insoluble in water, which makes it difficult to administer in vivo. In addition, N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has a relatively short half-life, which limits its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research on N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One possible direction is the development of new formulations of N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide that are more soluble and have a longer half-life. Another direction is the investigation of the potential applications of N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in the treatment of other diseases, such as inflammation and angiogenesis. Finally, the development of new analogs of N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide with improved potency and selectivity could lead to the development of more effective cancer therapies.
Synthesemethoden
The synthesis of N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves several steps, including the reaction of 3,4-dimethoxyphenylamine with 4-chlorobenzenesulfonyl chloride to form 3,4-dimethoxyphenyl(4-chlorobenzenesulfonyl)amine. This intermediate is then reacted with 2-oxo-1-pyrrolidineacetamide to form N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. The final product is obtained through purification and recrystallization.
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-16-10-5-13(12-17(16)25-2)19-26(22,23)15-8-6-14(7-9-15)20-11-3-4-18(20)21/h5-10,12,19H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXDQOMWQNNNCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate](/img/structure/B5871753.png)




![N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5871780.png)
![N-(2-furylmethyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B5871784.png)



![4-(benzylamino)-6-methyl-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5871818.png)
![4-methyl-3-phenyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B5871824.png)
![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5871826.png)
![methyl 4-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbonohydrazonoyl}benzoate](/img/structure/B5871847.png)